molecular formula C8H6BrN3 B13443907 2-Bromo-5-(1h-pyrazol-3-yl)pyridine

2-Bromo-5-(1h-pyrazol-3-yl)pyridine

Cat. No.: B13443907
M. Wt: 224.06 g/mol
InChI Key: ZVMHEWIJBABQGK-UHFFFAOYSA-N
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Description

2-Bromo-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a bromine atom and a pyrazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrochloride for pyrazole formation, bromine for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism by which 2-Bromo-5-(1H-pyrazol-3-yl)pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The pyrazole ring, in particular, is known to engage in various interactions with biological molecules, potentially influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole ring attached to a pyridine ring. This combination of features provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

2-bromo-5-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H,11,12)

InChI Key

ZVMHEWIJBABQGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC=NN2)Br

Origin of Product

United States

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